![molecular formula C9H12F3N3 B1482798 [(1-(ciclopropilmetil)-3-(trifluorometil)-1H-pirazol-4-il)metil]amina CAS No. 2098090-68-5](/img/structure/B1482798.png)

[(1-(ciclopropilmetil)-3-(trifluorometil)-1H-pirazol-4-il)metil]amina

Descripción general

Descripción

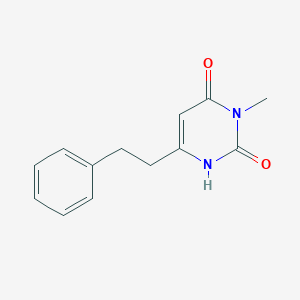

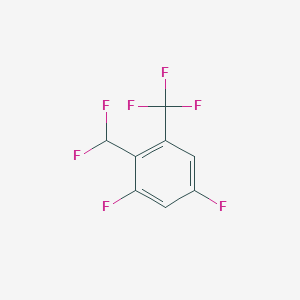

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3. The naming suggests that the trifluoromethyl group is a methyl group in which three hydrogen atoms are replaced by fluorine atoms .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a topic of significant interest in the field of organic chemistry. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a cyclopropylmethyl group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The trifluoromethyl group is often involved in various chemical reactions. For example, trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Aplicaciones Científicas De Investigación

Desarrollo farmacéutico

El grupo trifluorometil es cada vez más importante en los productos farmacéuticos . La presencia de este grupo en el compuesto puede mejorar la estabilidad metabólica y la biodisponibilidad de los posibles medicamentos. El grupo ciclopropilmetil también podría afectar la interacción del compuesto con los objetivos biológicos, lo que podría conducir a nuevos descubrimientos de fármacos.

Formulación agroquímica

Al igual que los productos farmacéuticos, el grupo trifluorometil juega un papel fundamental en los productos agroquímicos . Se puede utilizar para desarrollar nuevos pesticidas o herbicidas con mayor eficacia y menor impacto ambiental. La estructura del compuesto puede permitir una focalización selectiva de plagas o malezas específicas.

Ciencia de los materiales

En la ciencia de los materiales, el compuesto podría utilizarse para modificar las propiedades superficiales de los materiales . Por ejemplo, podría aplicarse en recubrimientos que requieren un grado de hidrofobicidad debido a la naturaleza del grupo trifluorometil.

Estudios de resonancia magnética nuclear (RMN)

El grupo trifluorometil del compuesto podría utilizarse en estudios de RMN para explorar las propiedades de los compuestos organometálicos . Puede actuar como un marcador en la espectroscopia de RMN, ayudando en la identificación y análisis de los productos de reacción.

Mecanismo De Acción

Target of action

Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of action

Without specific information on this compound, it’s hard to determine its exact mode of action. The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates .

Biochemical pathways

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or exploring its potential uses in fields such as medicine or materials science .

Análisis Bioquímico

Biochemical Properties

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, with some being covalent and others non-covalent, depending on the specific biomolecule involved .

Cellular Effects

The effects of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, determining its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3/c10-9(11,12)8-7(3-13)5-15(14-8)4-6-1-2-6/h5-6H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYZYFFDNGHVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

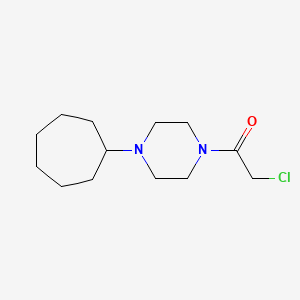

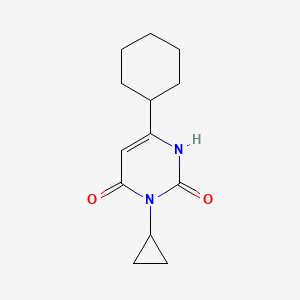

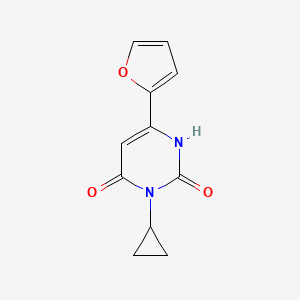

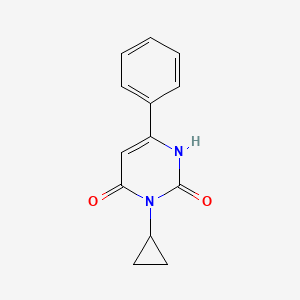

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)